molecular formula C11H7FOS B14883300 5-Fluoro-2-(thiophen-2-yl)benzaldehyde

5-Fluoro-2-(thiophen-2-yl)benzaldehyde

Cat. No.: B14883300
M. Wt: 206.24 g/mol
InChI Key: JEOTXSDRTDBYCC-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2-(thiophen-2-yl)benzaldehyde typically involves the introduction of a thiophene ring to a fluorobenzaldehyde precursor. One common method is the palladium-catalyzed cross-coupling reaction, where 2-bromothiophene is reacted with 5-fluoro-2-formylphenylboronic acid under Suzuki-Miyaura coupling conditions. The reaction is carried out in the presence of a palladium catalyst, a base such as potassium carbonate, and a solvent like tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-(thiophen-2-yl)benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the fluorine atom.

Major Products Formed

    Oxidation: 5-Fluoro-2-(thiophen-2-yl)benzoic acid.

    Reduction: 5-Fluoro-2-(thiophen-2-yl)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-Fluoro-2-(thiophen-2-yl)benzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Fluoro-2-(thiophen-2-yl)benzaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The presence of the fluorine atom and the thiophene ring can influence its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Fluoro-2-(thiophen-2-yl)benzaldehyde is unique due to the presence of both a fluorine atom and a thiophene ring, which can impart distinct electronic and steric properties.

Properties

Molecular Formula

C11H7FOS

Molecular Weight

206.24 g/mol

IUPAC Name

5-fluoro-2-thiophen-2-ylbenzaldehyde

InChI

InChI=1S/C11H7FOS/c12-9-3-4-10(8(6-9)7-13)11-2-1-5-14-11/h1-7H

InChI Key

JEOTXSDRTDBYCC-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C2=C(C=C(C=C2)F)C=O

Origin of Product

United States

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